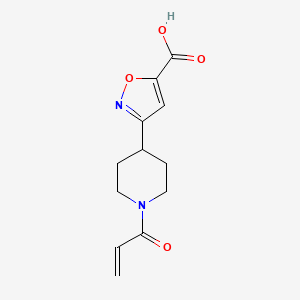

3-(1-Prop-2-enoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(1-Prop-2-enoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss various oxazole derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound . Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring, which are of interest due to their biological activities and use in drug synthesis .

Synthesis Analysis

The synthesis of oxazole derivatives often involves cyclization reactions and the use of acylating reagents. For example, methyl 5-substituted oxazole-4-carboxylates can be synthesized from methyl α-isocyanoacetate with acylating reagents in the presence of bases . Similarly, derivatives of 3-(3,4-diaryl-1,2,4-triazole-5-yl)propenoic acid were synthesized by condensation of N(3)-substituted amidrazones with maleic anhydride . These methods could potentially be adapted to synthesize the compound of interest by incorporating the appropriate substituents on the oxazole ring.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The papers describe the structural characterization of various oxazole derivatives using techniques such as nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of "3-(1-Prop-2-enoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid" once synthesized.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, including alkylation, nitration, and conversion into acid chlorides and substituted amides . The reactivity of the oxazole ring allows for the introduction of different functional groups, which can lead to a wide range of biological activities. The compound of interest may also undergo similar reactions, which could be useful in further derivatization or in the study of its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the oxazole ring. The papers do not provide specific data on the physical and chemical properties of the compounds studied, but such properties are typically determined using standard laboratory techniques. The properties of "3-(1-Prop-2-enoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid" would need to be empirically determined following its synthesis.

Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

- The molecular structure of related compounds, such as the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid, exhibits significant differences in the arrangement of the carboxylic acid group and the double bond. These structural differences contribute to the formation of strong hydrogen bonds and weak C-H...O interactions, influencing their supramolecular structures and interactions (Trujillo-Ferrara et al., 2004).

Synthesis and Transformation

- A straightforward synthetic route has been developed for derivatives of 5-amino-1,3-oxazol-4-ylphosphonic acid, showcasing the potential for creating novel compounds with specific structural features (Lukashuk et al., 2015).

- Research on 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid derivatives highlights the synthesis of new functional derivatives, demonstrating the versatility of oxazole derivatives in chemical transformations (Prokopenko et al., 2010).

Biological Activity and Applications

- Certain oxazole derivatives, like the 5-substituted oxazole-4-carboxylic acid derivatives, have shown inhibitory activity on blood platelet aggregation, indicating potential therapeutic applications (Ozaki et al., 1983).

- The synthesis of novel 1,3-oxazolo[4,5-d]pyridazinones and their application in creating libraries for peptidomimetics or biologically active compounds illustrates the potential of oxazole derivatives in drug discovery (Frolov et al., 2004).

Advanced Synthesis Techniques

- Gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition has been used to synthesize complex, fully substituted, and functionalized 4-aminooxazoles, showcasing advanced methods for creating structurally diverse oxazole-based motifs (Gillie et al., 2016).

Propiedades

IUPAC Name |

3-(1-prop-2-enoylpiperidin-4-yl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-2-11(15)14-5-3-8(4-6-14)9-7-10(12(16)17)18-13-9/h2,7-8H,1,3-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZZWRXLXKPYSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2=NOC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2511397.png)

![3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2511398.png)

![3-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2511400.png)

![4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2511404.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide](/img/structure/B2511405.png)

![6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2511409.png)

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2511411.png)

![2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2511412.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2511415.png)

![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2511419.png)